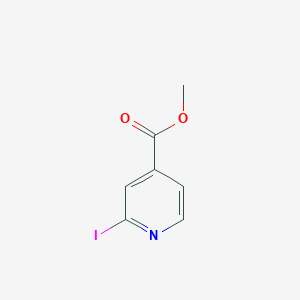

Methyl 2-iodoisonicotinate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOKMYMXDALOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158814 | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134579-47-8 | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-iodoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Iodoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-iodoisonicotinate, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details the primary synthetic pathway via a Sandmeyer-type reaction, including a detailed experimental protocol. Furthermore, it compiles and presents the essential analytical data for the characterization of the final compound. The information is structured to facilitate replication and further investigation by researchers in drug development and related fields.

Introduction

This compound (CAS No: 134579-47-8) is a functionalized pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules.[1][2] The presence of an iodine atom at the 2-position of the pyridine ring, ortho to the nitrogen, makes it a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl ester at the 4-position provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. These structural features make this compound a key intermediate in the development of novel pharmaceutical agents and other functional materials.

This guide outlines a reliable synthetic route to this compound and provides its key characterization data to support its identification and use in further synthetic endeavors.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer-type reaction of its amino precursor, methyl 2-aminoisonicotinate. This reaction proceeds in two key steps:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Iodination: The diazonium salt is then treated with an iodide source, most commonly potassium iodide, to displace the diazonium group and introduce the iodine atom onto the pyridine ring.

This synthetic approach is illustrated in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on the established principles of the Sandmeyer reaction.

Materials:

-

Methyl 2-aminoisonicotinate

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methyl 2-aminoisonicotinate (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.5 eq) while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 0 and 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature.

-

-

Iodination:

-

In a separate, larger beaker, prepare a solution of potassium iodide (1.5 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Characterization Data

The successful synthesis of this compound can be confirmed by various spectroscopic methods. The following tables summarize the key analytical data for the compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| CAS Number | 134579-47-8 |

| Appearance | Solid |

| Purity | ≥95% |

Data obtained from commercial suppliers.[2][3]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 |

| ~7.80 | s | 1H | H-3 |

| ~7.50 | d | 1H | H-5 |

| ~3.95 | s | 3H | -OCH₃ |

Note: This is predicted data based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester) |

| ~152.0 | C-6 |

| ~145.0 | C-4 |

| ~130.0 | C-5 |

| ~125.0 | C-3 |

| ~120.0 | C-2 (C-I) |

| ~53.0 | -OCH₃ |

Note: This is predicted data based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Methyl C-H stretch |

| ~1730 | Strong | C=O (ester) stretch |

| ~1600, 1470 | Medium | Aromatic C=C and C=N stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Medium | C-I stretch |

Note: This is predicted data based on the analysis of similar structures and general principles of IR spectroscopy. Actual experimental values may vary.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 263 | [M]⁺ (Molecular Ion) |

| 232 | [M - OCH₃]⁺ |

| 136 | [M - I]⁺ |

| 106 | [M - I - CH₂O]⁺ |

Note: This is predicted data based on the analysis of similar structures and general principles of mass spectrometry. Actual experimental values may vary.

Signaling Pathways and Applications

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the construction of molecules with potential biological activity. Halogenated pyridines are common scaffolds in medicinal chemistry, and the iodo-substituent is particularly useful for introducing new functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). The resulting more complex molecules may be designed to interact with a variety of biological targets, including enzymes and receptors involved in various disease-related signaling pathways.

Caption: Potential applications of this compound.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The detailed experimental protocol for the Sandmeyer-type reaction offers a reliable method for its preparation from readily available starting materials. While experimental characterization data is not widely published, the predicted spectroscopic data provided herein, based on sound chemical principles, offers a valuable reference for researchers. The versatility of this compound as a synthetic intermediate underscores its potential in the development of novel molecules for pharmaceutical and materials science applications. Further research into its applications and the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-iodoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodoisonicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an iodine atom at the 2-position of the pyridine ring and a methyl ester at the 4-position, makes it a versatile building block for the synthesis of a wide range of more complex molecules. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with insights into its synthesis and potential applications.

Core Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 2-Iodo-isonicotinic acid methyl ester | |

| CAS Number | 134579-47-8 | [1] |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| Physical Form | Solid | |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |

Note: Quantitative data for properties such as melting point, boiling point, solubility, pKa, and logP are not yet publicly documented. Experimental determination of these parameters is recommended for any application requiring precise knowledge of these values.

Synthesis and Reactivity

A plausible synthetic pathway is the Fischer esterification of 2-iodoisonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Plausible Fischer esterification route for the synthesis of this compound.

The reactivity of this compound is largely dictated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of aryl, vinyl, and alkynyl groups at the 2-position of the pyridine ring, making it a valuable intermediate in the synthesis of complex heterocyclic compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general laboratory procedures for similar compounds, the following workflows can be proposed.

General Synthetic Workflow

References

Methyl 2-iodoisonicotinate CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodoisonicotinate, with the CAS Number 134579-47-8, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1][2][3][4] Its unique structural features, particularly the presence of an iodine atom at the 2-position and a methyl ester at the 4-position of the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the pyridine nitrogen and the ester group, combined with the reactive carbon-iodine bond, allows for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, a detailed experimental protocol for its synthesis, and its application in a drug development workflow.

Chemical Properties and Data

| Property | Value |

| CAS Number | 134579-47-8 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Appearance | Subject to the object[2] |

| Purity | ≥95% to 96%[2][4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |

| SMILES Code | O=C(OC)C1=CC=NC(I)=C1[1] |

Supplier Information

A variety of chemical suppliers offer this compound, typically with purities of 95% or higher. The following table summarizes information from several suppliers. Please note that pricing and availability are subject to change and may require direct inquiry.

| Supplier | Purity | Available Quantities |

| BLD Pharm | Specification available | Inquiry required[1] |

| Hangzhou Dingyan Chem Co., Ltd | ≥95% | Inquiry required[2] |

| Pharmaffiliates | High purity | Inquiry required[3] |

| Vitaia.pl | 96% | Inquiry required[4] |

| US Biological (via BIOZOL) | --- | Inquiry required[5] |

Experimental Protocols

Hypothetical Synthesis of this compound via Zincke Intermediate:

This protocol is a conceptual outline based on modern synthetic methodologies.

Materials:

-

Methyl isonicotinate

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Secondary amine (e.g., dibenzylamine)

-

Iodinating agent (e.g., N-iodosuccinimide, NIS)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Base (e.g., triethylamine, TEA)

-

Standard laboratory glassware and purification supplies

Procedure:

-

N-Activation and Ring Opening:

-

Dissolve methyl isonicotinate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents).

-

After stirring for 30 minutes, add the secondary amine (2 equivalents) and allow the reaction to warm to room temperature. This forms the Zincke imine intermediate.

-

-

Iodination:

-

Cool the reaction mixture to 0°C.

-

Add the iodinating agent (e.g., NIS, 1.2 equivalents) portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Ring Closing and Work-up:

-

Upon completion of the iodination, add a base such as triethylamine (3 equivalents) to facilitate the ring-closing elimination reaction, reforming the pyridine ring.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Application in Drug Development: A Workflow Example

Halogenated pyridines are crucial intermediates in the synthesis of a vast array of pharmaceuticals.[8] this compound, with its reactive iodine handle, is an ideal substrate for building molecular complexity through cross-coupling reactions. The following workflow illustrates its potential use in the synthesis of a hypothetical drug candidate.

Caption: A potential synthetic workflow for a drug candidate using this compound.

This diagram illustrates a common strategy in medicinal chemistry where a halogenated scaffold is elaborated through a series of reliable chemical transformations to generate a final drug candidate. The Suzuki-Miyaura coupling is a powerful and widely used reaction for forming carbon-carbon bonds, and the subsequent ester hydrolysis and amide coupling are standard procedures for introducing further diversity and pharmacologically relevant functional groups.

References

- 1. 134579-47-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.134579-47-8 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound 96% CAS 134579-47-8 | Vitaia.pl [vitaia.pl]

- 5. Product List | BIOZOL [biozol.de]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

Spectroscopic Profile of Methyl 2-iodoisonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 2-iodoisonicotinate. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide leverages data from closely related structural analogs, namely Methyl isonicotinate and Methyl 2-iodobenzoate, to predict the spectral characteristics. Standard experimental protocols for obtaining such data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the analysis of substituent effects on known spectra of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.2 | Singlet | 1H | H-3 |

| ~7.8 | Doublet | 1H | H-5 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Rationale: The chemical shifts are predicted based on the known spectrum of Methyl isonicotinate, with expected downfield shifts for the pyridine ring protons due to the electron-withdrawing effect of the iodine atom at the 2-position.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~152 | C-6 |

| ~148 | C-4 |

| ~140 | C-2 (Iodo-substituted) |

| ~128 | C-5 |

| ~125 | C-3 |

| ~53 | -OCH₃ |

Rationale: The predicted chemical shifts are extrapolated from data for Methyl isonicotinate and consider the substituent effect of iodine on the pyridine ring. The carbon bearing the iodine (C-2) is expected to be significantly shifted.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | C-H (aromatic) stretch |

| ~2950 | Medium | C-H (methyl) stretch |

| ~1730 | Strong | C=O (ester) stretch |

| ~1600, ~1480 | Medium-Strong | C=C and C=N (pyridine ring) stretch |

| ~1250 | Strong | C-O (ester) stretch |

| ~1100 | Medium | C-I stretch |

Rationale: The characteristic ester carbonyl (C=O) and aromatic ring stretching frequencies are predicted based on typical values for similar molecules. The C-I stretch is expected at a lower wavenumber.

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 263 | High | [M]⁺ (Molecular Ion) |

| 232 | Medium | [M - OCH₃]⁺ |

| 204 | Medium | [M - COOCH₃]⁺ |

| 136 | High | [M - I]⁺ |

| 106 | Medium | [C₆H₄NO]⁺ |

| 76 | Medium | [C₅H₄N]⁺ |

Rationale: The molecular ion peak is calculated based on the chemical formula (C₇H₆INO₂). The fragmentation pattern is predicted to involve the loss of the methoxy group, the entire ester group, and the iodine atom, which are common fragmentation pathways for such compounds.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids/oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the signaling pathways involved in molecular identification.

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-iodoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-iodoisonicotinate is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-deficient pyridine ring substituted with an iodo group at the 2-position and a methyl ester at the 4-position, allows for a diverse range of chemical transformations. The presence of the iodo group, an excellent leaving group, makes it an ideal substrate for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering detailed experimental protocols and data to support its application in research and development.

Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the carbon-iodine bond at the 2-position of the pyridine ring. This bond is susceptible to cleavage and participation in numerous palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group further activates the C-I bond towards oxidative addition to a low-valent palladium catalyst.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the construction of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 eq) | Toluene/Ethanol | Reflux | 24 | 90 (estimated) |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Dioxane | 100 | 12 | 85-95 (estimated) |

| Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5 eq) | DMF | 80 | 16 | 80-90 (estimated) |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), Sodium Carbonate (2.0 eq), Toluene, and Ethanol.

-

Procedure:

-

To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford Methyl 2-phenylisonicotinate.[1]

-

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-isonicotinic acid methyl esters. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[2]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 85-95 (estimated) |

| 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 50 | 12 | 80-90 (estimated) |

| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ (2 eq) | Dioxane | 80 | 8 | 75-85 (estimated) |

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Materials: this compound (1.0 eq), Phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), Copper(I) iodide (0.04 eq), Triethylamine, and THF.

-

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired product.

-

The Heck reaction involves the coupling of this compound with an alkene, such as styrene or an acrylate, to form a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.

Table 3: Representative Conditions for Heck Reaction of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | 70-80 (estimated) |

| Methyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2 eq) | Acetonitrile | 80 | 24 | 60-75 (estimated) |

| n-Butyl acrylate | Herrmann's catalyst (1) | - | NaOAc (2 eq) | NMP | 120 | 10 | 75-85 (estimated) |

Experimental Protocol: Heck Reaction of this compound with Styrene

-

Materials: this compound (1.0 eq), Styrene (1.5 eq), Pd(OAc)₂ (0.02 eq), Tri(o-tolyl)phosphine (0.04 eq), Triethylamine, and DMF.

-

Procedure:

-

In a sealed tube, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

-

Add DMF, triethylamine, and styrene.

-

Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[3][4] This reaction typically requires a palladium catalyst and a bulky phosphine ligand.[5]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5 eq) | Toluene | 110 | 18 | 80-90 (estimated) |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2 eq) | Dioxane | 100 | 12 | 85-95 (estimated) |

| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.4 eq) | THF | 80 | 16 | 75-85 (estimated) |

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

-

Materials: this compound (1.0 eq), Aniline (1.2 eq), Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), Cesium Carbonate (1.5 eq), and Toluene.

-

Procedure:

-

To a glovebox, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry Schlenk tube.

-

Add this compound and degassed toluene.

-

Add aniline via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

-

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. Forced degradation studies are employed to understand its intrinsic stability under various stress conditions.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying potential degradation products and establishing degradation pathways.

Table 5: Representative Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature (°C) | Time | Expected Degradation |

| Acidic Hydrolysis | 1N HCl | 60 | 24 h | Hydrolysis of ester to carboxylic acid |

| Basic Hydrolysis | 1N NaOH | RT | 4 h | Rapid hydrolysis of ester |

| Oxidative Degradation | 3% H₂O₂ | RT | 24 h | Potential N-oxide formation, deiodination |

| Thermal Degradation | Solid state | 105 | 48 h | Decomposition, dependent on melting point |

| Photolytic Degradation | UV light (254/365 nm) | RT | 24 h | Potential deiodination, radical reactions |

Experimental Protocol: General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 60 °C. Withdraw samples at specified time points, neutralize with 1N NaOH, and dilute for analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature. Withdraw samples at specified time points, neutralize with 1N HCl, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at specified time points and dilute for analysis.

-

Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 105 °C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be kept in the dark. Withdraw samples at specified time points and analyze.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.[6][7][8]

Workflow: Forced Degradation Study

Caption: A general workflow for conducting forced degradation studies.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized pyridine derivatives. Its utility in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, makes it an important intermediate in drug discovery and materials science.[][10] Understanding its reactivity and stability is crucial for its effective utilization. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this versatile compound. Further specific studies on this compound will undoubtedly continue to expand its applications in creating novel and complex molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stability-indicating lc method: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

The Dawn of a Versatile Intermediate: A Technical History of 2-Halopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-halopyridine scaffold is a cornerstone in modern organic synthesis, serving as a versatile intermediate in the production of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of a halogen atom at the 2-position of the pyridine ring activates it for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This in-depth technical guide explores the discovery and historical context of 2-halopyridines, tracing the evolution of their synthesis from early, often harsh, methodologies to more refined and efficient industrial processes. We will delve into the key experimental protocols that defined an era and highlight the early applications that cemented the importance of this heterocyclic building block.

The Early Synthetic Landscape: A Chronological Overview

The late 19th and early 20th centuries witnessed the foundational discoveries in pyridine chemistry. While pyridine itself was first isolated from coal tar in 1849, the targeted synthesis of its halogenated derivatives, particularly at the 2-position, presented a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.

Direct Halogenation: The Brute-Force Approach

One of the earliest methods explored for the synthesis of 2-halopyridines was the direct halogenation of pyridine at high temperatures. These reactions, often proceeding through a free-radical mechanism, were characterized by a lack of selectivity and the formation of multiple isomers and polyhalogenated products.

2-Chloropyridine: The direct chlorination of pyridine in the vapor phase at temperatures exceeding 300°C was an early industrial approach.[1] This method, however, suffered from the formation of a mixture of chlorinated pyridines, including the undesired 2,6-dichloropyridine.[2]

2-Bromopyridine: Similarly, the direct bromination of pyridine at elevated temperatures (around 500°C) yielded a mixture of 2-bromopyridine and 2,6-dibromopyridine.[3] The harsh conditions and lack of regioselectivity made these early methods less than ideal for laboratory and large-scale synthesis.

The Rise of Functional Group Interconversion: A More Strategic Path

The limitations of direct halogenation spurred the development of more controlled synthetic routes based on the interconversion of functional groups on the pyridine ring. These methods offered greater regioselectivity and milder reaction conditions.

From 2-Aminopyridine: The Diazotization Route

The discovery of the Sandmeyer and related diazotization reactions provided a more reliable method for the introduction of halogens onto the pyridine ring. The synthesis of 2-aminopyridine, notably through the Chichibabin reaction reported in 1914, was a critical enabler for this approach.

-

2-Bromopyridine: A well-documented historical method involves the diazotization of 2-aminopyridine in the presence of hydrobromic acid and bromine, followed by treatment with a nitrite source.[4] This procedure, with subsequent refinements, offered a significant improvement in yield and purity over direct bromination.

-

2-Fluoropyridine: The Balz-Schiemann Reaction: First reported in 1927 by Günther Balz and Günther Schiemann, this reaction became a key method for introducing fluorine into aromatic rings.[5] The thermal decomposition of a diazonium tetrafluoroborate salt, prepared from the corresponding amine, provided a route to aryl fluorides, including 2-fluoropyridine. However, the reaction often required high temperatures and could be hazardous due to the instability of the diazonium intermediates.[5]

-

2-Iodopyridine: An analogous diazotization of 2-aminopyridine in the presence of an iodide source, such as potassium iodide, provided a route to 2-iodopyridine.[6]

From Pyridine N-Oxides: Activating the 2-Position

The oxidation of the pyridine nitrogen to form a pyridine N-oxide was a significant breakthrough in activating the 2- and 4-positions towards nucleophilic attack. This strategy allowed for the introduction of halogens under milder conditions.

-

2-Chloropyridine: The reaction of pyridine N-oxide with chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) became a widely used method for the synthesis of 2-chloropyridine.[2][7] This approach offered high regioselectivity for the 2-position.

-

2-Bromopyridine: Similarly, treatment of pyridine N-oxide with brominating agents could yield 2-bromopyridine.

From 2-Hydroxypyridine (2-Pyridone)

The tautomeric equilibrium of 2-hydroxypyridine, which predominantly exists as 2-pyridone, allowed for its conversion to 2-halopyridines through the reaction with halogenating agents.

-

2-Chloropyridine: The reaction of 2-hydroxypyridine with phosphorus oxychloride was one of the original methods for preparing 2-chloropyridine.[2]

Comparative Data of Historical Synthetic Methods

The following tables summarize the quantitative data for some of the key historical synthetic methods for 2-chloro- and 2-bromopyridine, providing a comparative overview of their efficiencies.

Table 1: Historical Synthesis of 2-Chloropyridine

| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Direct Chlorination (Vapor Phase) | Pyridine | Cl₂ | >300 | Continuous | Variable (Mixture) | [1] |

| From Pyridine N-Oxide | Pyridine N-Oxide | POCl₃ | Reflux | Several hours | High | [7] |

| From 2-Hydroxypyridine | 2-Hydroxypyridine | POCl₃ | Reflux | Several hours | Good | [2] |

| Hypochlorite/HCl Method | Pyridine | NaClO, HCl | 60-80 | 2-4 hours | up to 83% selectivity | [8] |

Table 2: Historical Synthesis of 2-Bromopyridine

| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Direct Bromination (Vapor Phase) | Pyridine | Br₂ | 500 | 5 hours | 46 | [3] |

| Diazotization of 2-Aminopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0 to 25 | ~4-5 hours | 86-92 | [4] |

Key Experimental Protocols from the Historical Literature

The following sections provide detailed methodologies for some of the seminal experiments in the synthesis of 2-halopyridines, as adapted from historical publications.

Protocol 1: Synthesis of 2-Bromopyridine via Diazotization of 2-Aminopyridine

This procedure is adapted from a well-established method described in the chemical literature.[4]

Materials:

-

2-Aminopyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Ether

-

Solid potassium hydroxide (KOH)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.

-

Cool the flask in an ice-salt bath to 10–20°C and add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes with stirring.

-

While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The first half of the bromine is added over 30 minutes, and the second half over 15 minutes. The mixture will thicken due to the formation of a yellow-orange perbromide.

-

Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction mixture over a period of 2 hours, ensuring the temperature is maintained at 0°C or lower.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Prepare a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. Add this solution to the reaction mixture at a rate that keeps the temperature below 20–25°C.

-

Extract the resulting nearly colorless reaction mixture with four 250-mL portions of ether.

-

Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

-

Distill the dried extract through a Vigreux column. Collect the fraction distilling at 74–75°C/13 mm Hg.

Expected Yield: 216–230 g (86–92%) of 2-bromopyridine.[4]

Protocol 2: Synthesis of 2-Chloropyridine from Pyridine N-Oxide

This protocol is a general representation of the synthesis of 2-chloropyridine from pyridine N-oxide using phosphorus oxychloride.

Materials:

-

Pyridine N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pyridine N-oxide.

-

Slowly add phosphorus oxychloride to the flask with stirring. An exothermic reaction may occur.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with several portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude 2-chloropyridine.

-

Purify the crude product by distillation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways described in this guide.

Caption: Synthesis of 2-Bromopyridine via Diazotization.

Caption: Synthesis of 2-Chloropyridine from Pyridine N-Oxide.

Early Applications and the Rise to Prominence

The development of reliable synthetic routes to 2-halopyridines in the early to mid-20th century coincided with the golden age of drug discovery. Their utility as versatile intermediates was quickly recognized, and they became integral to the synthesis of numerous important compounds.

One of the earliest and most significant applications of 2-chloropyridine was in the synthesis of the first-generation antihistamine, pheniramine . The reaction of 2-chloropyridine with benzyl cyanide, followed by alkylation and decarboxylation, provided a straightforward route to this important class of drugs.[2] This synthesis highlighted the value of the 2-chloro substituent as a good leaving group for nucleophilic aromatic substitution.

The discovery of the biological activity of compounds derived from 2-halopyridines spurred further research into their synthesis and derivatization, laying the groundwork for the development of a wide range of pharmaceuticals and agrochemicals in the decades that followed.

Conclusion

The journey of 2-halopyridines from laboratory curiosities to indispensable industrial intermediates is a testament to the ingenuity and perseverance of chemists. The evolution of their synthesis, from the brute-force methods of direct halogenation to the more elegant and selective functional group interconversions, reflects the broader advancements in the field of organic chemistry. The historical context of their discovery and early applications provides valuable insights for today's researchers, scientists, and drug development professionals, reminding us of the foundational work upon which modern synthetic strategies are built. The legacy of these early discoveries continues to shape the landscape of heterocyclic chemistry and its profound impact on medicine and agriculture.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 7. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]

- 8. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]

Quantum Chemical Blueprint for Methyl 2-iodoisonicotinate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-iodoisonicotinate, a halogenated pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutic agents and functional materials. This technical guide outlines a comprehensive computational approach using quantum chemical calculations to elucidate the molecular characteristics of this compound. By leveraging Density Functional Theory (DFT), this document details the theoretical framework, computational methodology, and expected outcomes, providing a roadmap for in-silico investigation. The presented data, while illustrative, is based on established trends and calculations for analogous structures found in the scientific literature.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals and functional materials. The introduction of a halogen substituent, such as iodine, can significantly modulate the electronic and steric properties of the pyridine ring, influencing its biological activity and chemical reactivity. This compound, with its ester and iodo functionalities, is a promising candidate for further investigation in drug design, potentially as an inhibitor or a building block for more complex molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research. These methods allow for the accurate prediction of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering insights that are often difficult or expensive to obtain through experimental means alone. This guide provides a detailed protocol for the computational analysis of this compound.

Theoretical and Computational Methodology

The computational investigation of this compound would be conducted using a widely accepted quantum chemical software package such as Gaussian, ORCA, or Q-Chem. The methodology described below is based on common practices for similar molecular systems.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For a molecule containing iodine, a basis set that can adequately describe the large number of electrons and relativistic effects is crucial. The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a suitable choice for the iodine atom, while a Pople-style basis set like 6-311++G(d,p) would be appropriate for the lighter atoms (C, H, N, O).

Experimental Protocol: Geometry Optimization

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a lower level of theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.

-

Set up the final DFT calculation using the B3LYP functional.

-

Assign the LanL2DZ basis set to the iodine atom and the 6-311++G(d,p) basis set to all other atoms.

-

Run the geometry optimization calculation in the gas phase or with an implicit solvent model (e.g., PCM for water or DMSO) to simulate a solution environment.

-

Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectroscopic data.

Electronic Properties

Several key electronic properties can be calculated to understand the reactivity and electronic nature of this compound.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution and hyperconjugative interactions.

Experimental Protocol: Electronic Property Calculation

-

Use the optimized geometry from the previous step.

-

Perform a single-point energy calculation at the same level of theory (B3LYP with the mixed basis set).

-

Request the calculation of molecular orbitals (for HOMO-LUMO analysis), the electrostatic potential (for the MEP map), and perform an NBO analysis.

-

Visualize the results using appropriate software (e.g., GaussView, Avogadro, VMD).

Predicted Molecular Properties of this compound

The following sections present hypothetical but plausible data for this compound based on trends observed for similar halogenated pyridine derivatives.

Optimized Molecular Geometry

The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2 - I | 2.10 |

| C2 - N1 | 1.34 | |

| N1 - C6 | 1.33 | |

| C4 - C7 | 1.51 | |

| C7 = O8 | 1.21 | |

| C7 - O9 | 1.36 | |

| O9 - C10 | 1.44 | |

| Bond Angles (°) | I - C2 - N1 | 118.5 |

| C2 - N1 - C6 | 117.0 | |

| C3 - C4 - C7 | 121.0 | |

| Dihedral Angles (°) | C3 - C4 - C7 - O8 | 178.0 |

| C4 - C7 - O9 - C10 | 179.5 |

Vibrational Frequencies

The calculated vibrational spectrum would provide a set of frequencies corresponding to the fundamental modes of vibration.

Table 2: Predicted Major Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1730 | C=O stretching (ester) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (ester) |

| ~550 | C-I stretching |

Electronic Properties

The electronic properties provide a deeper understanding of the molecule's reactivity and potential interaction sites.

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Visualizations

Visual representations are crucial for interpreting computational results. The following diagrams illustrate the computational workflow and the molecular structure of this compound.

Caption: Computational workflow for this compound.

A Methodological Guide to Determining the Solubility of Methyl 2-iodoisonicotinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like methyl 2-iodoisonicotinate is a fundamental physicochemical property that influences its behavior throughout the drug development lifecycle. From process chemistry to formulation, understanding how this compound interacts with various solvents is essential for ensuring efficiency, reproducibility, and safety. This guide presents a standardized approach to generating and presenting solubility data for this compound in a selection of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of common organic solvents has not been extensively published. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. This standardized format allows for clear comparison and easy interpretation of results.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Heptane | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask | |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data Not Available | Data Not Available | e.g., Shake-Flask |

Experimental Protocols

The following section details a standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] It involves agitating an excess amount of the solid solute in the solvent for a sufficient period to reach equilibrium.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may vary depending on the solvent-solute system and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.

-

-

Sample Analysis:

-

Inject the diluted sample of the saturated solution and record the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Analytical Quantification Workflow.

Conclusion

While direct, published quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to generate this critical information in a systematic and reproducible manner. Adherence to the detailed experimental protocols and standardized data presentation format will contribute to a more comprehensive understanding of this important chemical intermediate's behavior in various organic solvents, ultimately facilitating more robust and efficient chemical processes.

References

Technical Guide: Methyl 2-iodoisonicotinate - Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Methyl 2-iodoisonicotinate (CAS No. 134579-47-8), a key building block in medicinal chemistry and organic synthesis. This document includes a summary of commercially available grades, detailed experimental protocols for its synthesis and purity determination, and visualizations of key chemical processes.

Commercial Availability and Purity

This compound is available from a range of chemical suppliers. The purity of commercially available batches is typically high, often exceeding 95%. Below is a summary of representative suppliers and their stated purities. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lots.

| Supplier | Stated Purity | Catalog Number/ID | Country/Region |

| Glrinnovations | 96% | GLR19.127637 | New Delhi, INDIA[1] |

| A.J Chemicals | Not Specified | JDH | Not Specified[1] |

| An anachem | 97% | A806806 | CHINA[1] |

| Sigma-Aldrich | Not Specified | Not Specified | Global |

| Pharmaffiliates | Reference Standard | PA 27 04867 | India[2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[3][4][5] The precursor for this synthesis is Methyl 2-aminoisonicotinate.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Sandmeyer reaction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a general procedure for the synthesis of this compound from Methyl 2-aminoisonicotinate.

Materials:

-

Methyl 2-aminoisonicotinate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve Methyl 2-aminoisonicotinate in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Purity Determination

The purity of synthesized or commercially obtained this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (Typical):

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile and water gradient

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Gas Chromatography (GC)

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions (Typical):

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 100 °C, ramp to 250 °C.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation: NMR spectrometer (400 MHz or higher).

Procedure:

-

An accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) along with a known amount of an internal standard with a certified purity.

-

The ¹H NMR spectrum is acquired with parameters suitable for quantitative analysis (e.g., long relaxation delay).

-

The purity of the sample is calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

- 1. 2-Iodo-isonicotinic acid methyl ester manufacturers and suppliers in india [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using Methyl 2-Iodoisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 2-iodoisonicotinate is a valuable building block in medicinal chemistry, and its use in Suzuki-Miyaura couplings allows for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring, leading to the generation of novel compounds with potential therapeutic applications.

These application notes provide an overview of the Suzuki-Miyaura cross-coupling reaction using this compound as a key substrate. Detailed experimental protocols and quantitative data from representative reactions are presented to guide researchers in the successful application of this methodology.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Core Requirements: Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids, showcasing the versatility of this transformation.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |

| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | 88 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 78 |

| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 110 | 24 | 65 |

Yields are isolated yields after purification.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data presentation table.

Protocol 1: Synthesis of Methyl 2-phenylisonicotinate

This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 2-phenylisonicotinate.

Protocol 2: Synthesis of Methyl 2-(4-methoxyphenyl)isonicotinate

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid using a different catalyst and base system.

Materials:

-

This compound (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk tube, combine this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 2-(4-methoxyphenyl)isonicotinate.

Mandatory Visualization

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion